molecular formula C11H19NO B7551045 N-Cycloheptylcyclopropanecarboxamide

N-Cycloheptylcyclopropanecarboxamide

Cat. No.: B7551045
M. Wt: 181.27 g/mol
InChI Key: ORHKHYYSHRINEX-UHFFFAOYSA-N
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Description

N-Cycloheptylcyclopropanecarboxamide is an organic compound with the molecular formula C₁₁H₁₉NO It is characterized by a cycloheptyl group attached to a cyclopropane ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptylcyclopropanecarboxamide typically involves the reaction of cycloheptylamine with cyclopropanecarboxylic acid or its derivatives. One common method is the condensation reaction between cycloheptylamine and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and precise temperature control ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkyl halides or acyl chlorides can replace the hydrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Cycloheptylcyclopropanecarboxylic acid.

    Reduction: Cycloheptylcyclopropylamine or cycloheptylcyclopropanol.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

N-Cycloheptylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-Cycloheptylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptylamine: A primary amine with a similar cycloheptyl group but lacking the cyclopropane and carboxamide functionalities.

    Cyclopropanecarboxamide: Contains the cyclopropane and carboxamide groups but lacks the cycloheptyl moiety.

    N-Cyclohexylcyclopropanecarboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

N-Cycloheptylcyclopropanecarboxamide is unique due to the combination of its cycloheptyl, cyclopropane, and carboxamide groups. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds. Its larger cycloheptyl ring may provide different steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-cycloheptylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11(9-7-8-9)12-10-5-3-1-2-4-6-10/h9-10H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHKHYYSHRINEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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